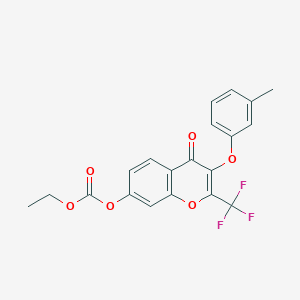
ethyl 3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl carbonate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl carbonate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the chromen-4-one core: This step involves the condensation of a suitable phenol derivative with an appropriate diketone under acidic or basic conditions to form the chromen-4-one core.
Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific reaction conditions.
Etherification: The phenoxy group is introduced through an etherification reaction using a suitable phenol derivative and an alkylating agent.
Carbonate formation: The final step involves the reaction of the chromen-4-one derivative with ethyl chloroformate to form the carbonate ester.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
Ethyl 3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or carbonate groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to quinones, reduction can yield hydroxy derivatives, and substitution can produce various substituted chromen-4-one derivatives.
科学的研究の応用
Ethyl 3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl carbonate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its unique structural features and biological activity.
Pharmacology: Research focuses on its interactions with specific biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Materials Science: The compound’s unique properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
作用機序
The mechanism of action of ethyl 3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl carbonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including inhibition or activation of enzymatic activity, binding to receptor sites, and altering cellular signaling pathways. The exact mechanism depends on the specific biological context and the target involved.
類似化合物との比較
Ethyl 3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl carbonate can be compared with other similar compounds, such as:
Chromen-4-one derivatives: These compounds share the chromen-4-one core structure but differ in their substituents, leading to variations in their biological activity and applications.
Trifluoromethylated compounds: Compounds with trifluoromethyl groups often exhibit enhanced biological activity and stability due to the unique properties of the trifluoromethyl group.
Phenoxy derivatives:
特性
分子式 |
C20H15F3O6 |
|---|---|
分子量 |
408.3 g/mol |
IUPAC名 |
ethyl [3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] carbonate |
InChI |
InChI=1S/C20H15F3O6/c1-3-26-19(25)28-13-7-8-14-15(10-13)29-18(20(21,22)23)17(16(14)24)27-12-6-4-5-11(2)9-12/h4-10H,3H2,1-2H3 |
InChIキー |
ZKYIAQRLEVCMFZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)OC3=CC=CC(=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-benzyl-6-imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11615027.png)
![2-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-(naphthalen-1-yl)acetamide](/img/structure/B11615037.png)
![3-(4-ethoxyphenyl)-4,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11615047.png)
![3-(4-chlorophenyl)-3-[2-(prop-2-en-1-yl)phenoxy]-2-benzofuran-1(3H)-one](/img/structure/B11615052.png)
![10-(4-methoxyphenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B11615062.png)
![6-[(E)-{(2Z)-[5-(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)-4-hydroxy-1,3-thiazol-2(5H)-ylidene]hydrazinylidene}methyl]-2,3-dimethoxybenzoic acid](/img/structure/B11615063.png)
![9-bromo-2,3-diethoxy-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B11615070.png)
![3-[4-(3-Chlorophenyl)piperazin-1-yl]-5-(2-hydroxyethyl)phenazin-5-ium](/img/structure/B11615082.png)
![N-{4-[(1,3-benzodioxol-5-ylmethyl)amino]phenyl}acetamide](/img/structure/B11615090.png)
![N-(4-fluorophenyl)-2-{(4Z)-4-[3-methoxy-2-(propan-2-yloxy)benzylidene]-2,5-dioxoimidazolidin-1-yl}acetamide](/img/structure/B11615091.png)
![2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B11615099.png)
methanone](/img/structure/B11615103.png)
![ethyl {[4-(3-methoxyphenyl)-5-oxo-5,7-dihydro-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-1-yl]sulfanyl}acetate](/img/structure/B11615110.png)
![4-[(2-{(Z)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B11615111.png)
